Dihydrosanguinarine

Vue d'ensemble

Description

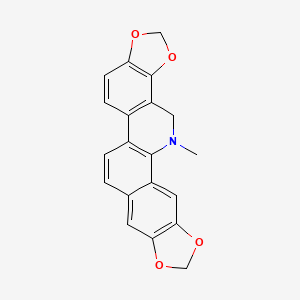

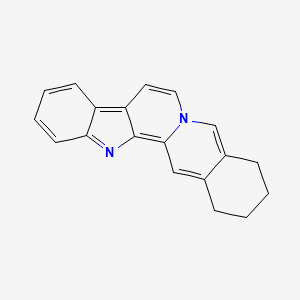

Dihydrosanguinarine is a benzophenanthridine alkaloid obtained by selective hydrogenation of the 13,14-position of sanguinarine. It has a role as a metabolite and an antifungal agent. It derives from a hydride of a sanguinarine.

This compound is a natural product found in Pteridophyllum racemosum, Corydalis balansae, and other organisms with data available.

Applications De Recherche Scientifique

Photogeneration and Cytotoxicity Mechanism : DHSAN can be photoactivated to convert into the active drug sanguinarine (SAN), which has potential in photodynamic therapy for cancer treatment due to its ability to induce cell apoptosis and cause DNA conformational changes (Scoditti et al., 2022).

Synthetic Production in Yeast : The successful synthesis of DHSAN in Saccharomyces cerevisiae demonstrates the feasibility of microbial production of high-value alkaloids, which could transform industrial production of such compounds (Fossati et al., 2014).

High Production in Cell Cultures : Cell cultures derived from Papaver bracteatum strains have been shown to produce DHSAN as a major alkaloid, indicating the potential for large-scale production through biotechnological methods (Hook et al., 1988).

Anticancer Properties : DHSAN has been found to suppress pancreatic cancer cells by regulating specific cellular pathways and inducing cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for cancer treatment (Wu et al., 2019).

Antiparasitic Efficacy : DHSAN shows promising antiparasitic activity against Ichthyophthirius multifiliis, a pathogen affecting freshwater fish, indicating its potential use in veterinary medicine (Yao et al., 2011).

Antifungal Activity : Research has revealed the antifungal properties of DHSAN against various plant pathogenic fungi, suggesting its use in agriculture for controlling fungal diseases (Feng et al., 2011).

Metabolism Studies : Studies on rat liver microsomes have contributed to understanding the metabolism of DHSAN, important for its application in drug development and toxicological studies (Sun Zhi-liang, 2012).

Anti-Hepatitis B Virus Activity : The preparation and evaluation of DHSAN for its inhibitory effect against Hepatitis B Virus suggest its potential therapeutic application in treating viral infections (He Rui-jie, 2012).

Mécanisme D'action

Target of Action

Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Dihydrosanguinarine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways . Additionally, this compound can inhibit the Na±K±ATPase transmembrane protein, leading to cytotoxic effects . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in human melanoma cells through the generation of reactive oxygen species and the involvement of endoplasmic reticulum and mitochondria-mediated responses . Furthermore, this compound enhances glucose uptake in adipocytes by upregulating the expression of peroxisome proliferator-activated receptor gamma and its target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound can be photoactivated and converted into the active drug sanguinarine, which intercalates with DNA and induces cell apoptosis . Additionally, this compound upregulates the expression of the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can be converted to this compound in the gastrointestinal tract . Long-term effects on cellular function include the modulation of cell death signaling pathways and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with liver toxicity, highlighting the need for careful dosage evaluation . In diabetic animal models, this compound has been shown to improve metabolic parameters with fewer side effects compared to full peroxisome proliferator-activated receptor gamma agonists .

Metabolic Pathways

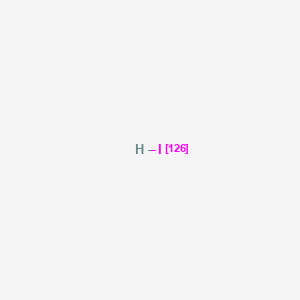

This compound is involved in metabolic pathways that include the reduction of sanguinarine to this compound. This metabolic pathway involves the interaction with enzymes such as NADH, which converts sanguinarine to this compound . Additionally, this compound enhances glucose uptake in adipocytes by modulating the expression of genes involved in lipid metabolism and glucose homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transport proteins and receptors. The compound’s interaction with bioactive compounds, such as receptors and transport proteins, can be influenced by the presence of cations and anions of inert electrolytes . This interaction affects the localization and accumulation of this compound within cells.

Subcellular Localization

The subcellular localization of this compound involves its association with various cellular compartments. In cultured opium poppy cells, the biosynthetic enzymes involved in the sanguinarine pathway, including this compound, have been localized to the endoplasmic reticulum and central vacuole . This localization suggests extensive trafficking of pathway intermediates across endomembranes and highlights the role of compartmentalization in regulating this compound metabolism.

Propriétés

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHLXZTZWTVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189627 | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3606-45-9 | |

| Record name | Dihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrosanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSANGUINARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

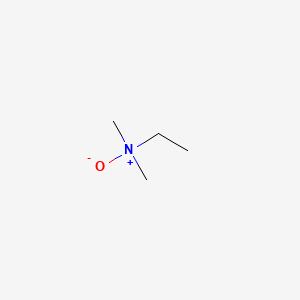

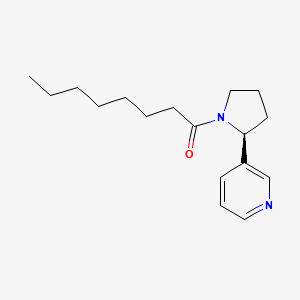

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)